8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline
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Overview
Description
8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound with the molecular formula C18H16INO2 It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and an iodo-substituted phenoxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the iodo-substituted phenoxyethoxy intermediate. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group in the compound makes it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of deiodinated products.
Scientific Research Applications
8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the iodo-substituted phenoxyethoxy side chain may interact with cellular proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group enhances its reactivity in substitution reactions, while the quinoline core provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
8-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-15-7-8-18(17(21)14-15)24-12-10-23-11-13-25-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBKQBNSPYVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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